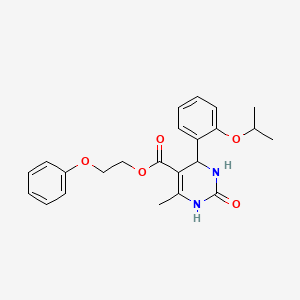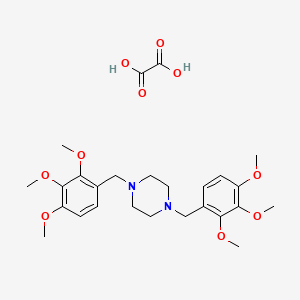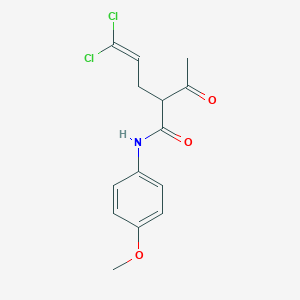![molecular formula C28H28N2O2S B4974715 N-{2-[(diphenylmethyl)amino]-1-methyl-1-phenylethyl}benzenesulfonamide](/img/structure/B4974715.png)
N-{2-[(diphenylmethyl)amino]-1-methyl-1-phenylethyl}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(diphenylmethyl)amino]-1-methyl-1-phenylethyl}benzenesulfonamide, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. DPA is a sulfonamide derivative that has been synthesized and studied for its pharmacological properties.
Mécanisme D'action
N-{2-[(diphenylmethyl)amino]-1-methyl-1-phenylethyl}benzenesulfonamide acts as a GPCR ligand, binding to the GPCR and activating downstream signaling pathways. It has been shown to selectively activate the G protein Gαq, leading to the activation of phospholipase C (PLC) and the subsequent release of intracellular calcium.
Biochemical and Physiological Effects:
N-{2-[(diphenylmethyl)amino]-1-methyl-1-phenylethyl}benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, suppress inflammation, and inhibit viral replication. N-{2-[(diphenylmethyl)amino]-1-methyl-1-phenylethyl}benzenesulfonamide has also been shown to increase insulin secretion and improve glucose tolerance in diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{2-[(diphenylmethyl)amino]-1-methyl-1-phenylethyl}benzenesulfonamide in lab experiments is its ability to selectively activate the G protein Gαq, allowing for the study of downstream signaling pathways. However, one limitation is that N-{2-[(diphenylmethyl)amino]-1-methyl-1-phenylethyl}benzenesulfonamide may not be suitable for all GPCR studies, as it may not activate all G proteins with equal efficacy.
Orientations Futures
There are several potential future directions for the study of N-{2-[(diphenylmethyl)amino]-1-methyl-1-phenylethyl}benzenesulfonamide. One area of interest is the development of N-{2-[(diphenylmethyl)amino]-1-methyl-1-phenylethyl}benzenesulfonamide-based drugs for the treatment of cancer, inflammation, and viral infections. Another area of interest is the study of the structural and functional properties of GPCRs, which could lead to the development of novel drugs for a variety of diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-{2-[(diphenylmethyl)amino]-1-methyl-1-phenylethyl}benzenesulfonamide and its potential clinical applications.
Méthodes De Synthèse
N-{2-[(diphenylmethyl)amino]-1-methyl-1-phenylethyl}benzenesulfonamide can be synthesized by reacting N-methyl-N-(diphenylmethyl)-2-aminopropane with benzenesulfonyl chloride. The reaction yields N-{2-[(diphenylmethyl)amino]-1-methyl-1-phenylethyl}benzenesulfonamide as a white crystalline solid with a melting point of around 140-145°C.
Applications De Recherche Scientifique
N-{2-[(diphenylmethyl)amino]-1-methyl-1-phenylethyl}benzenesulfonamide has been extensively studied for its potential applications in biomedical research. It has been shown to exhibit antitumor, antiviral, and anti-inflammatory properties. N-{2-[(diphenylmethyl)amino]-1-methyl-1-phenylethyl}benzenesulfonamide has also been used to study the structure and function of G protein-coupled receptors (GPCRs), which are important targets for drug development.
Propriétés
IUPAC Name |
N-[1-(benzhydrylamino)-2-phenylpropan-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O2S/c1-28(25-18-10-4-11-19-25,30-33(31,32)26-20-12-5-13-21-26)22-29-27(23-14-6-2-7-15-23)24-16-8-3-9-17-24/h2-21,27,29-30H,22H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJOSUSKKUEFRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(diphenylmethyl)amino]-1-methyl-1-phenylethyl}benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid](/img/structure/B4974634.png)


![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B4974656.png)
![4-allyl-1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B4974658.png)
![3-methyl-5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4974661.png)
![N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B4974668.png)

![2-chloro-N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4974677.png)
![{4-benzyl-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-4-piperidinyl}methanol](/img/structure/B4974681.png)

![1-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B4974710.png)
![N-{1-[1-(2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4974731.png)
![1-chloro-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4974739.png)